2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Description
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves multi-step chemical reactions, starting from basic heterocyclic and aromatic compounds. For example, a series of benzenesulfonamide-substituted imidazoles demonstrated ALK5 inhibitory activity, indicative of the precise synthetic approach required to attain specific biological activities (Dae-Kee Kim et al., 2009).
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, due to their high electron density and ability to form stable chelating complexes with metallic surfaces, have been identified as effective anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion, making them valuable in preserving the integrity of various metallic structures and components (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
Quinoxaline derivatives are highlighted for their wide variety of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. The modification of quinoxaline structures has led to significant advancements in medicinal chemistry, showcasing the compound's versatility and potential in drug development (Pereira et al., 2015).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have found applications in the creation of novel optoelectronic materials. These compounds contribute to the development of luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the significant potential of quinoline derivatives in electronics and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antiviral Agents
Benzazine derivatives, including quinoline, quinoxaline, and quinazoline, have been studied for their antiviral properties. These compounds show promising potential in the design of effective antiviral drugs, indicating the breadth of applications that quinoline derivatives may have in addressing viral infections (Mochulskaya, Nosova, & Charushin, 2021).
properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-13-9-14(2)21(15(3)10-13)27(25,26)22-18-11-16-5-4-8-23-19(24)7-6-17(12-18)20(16)23/h9-12,22H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYCZUELYRJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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